molecular formula C16H9N3O3S B11768191 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B11768191
M. Wt: 323.3 g/mol
InChI Key: PYQOYPZZPGZNKB-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is known for its structural complexity and potential biological activities, making it a valuable target for synthetic and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One efficient method involves the use of microwave irradiation in a catalyst-free environment, which provides rapid access to the desired product with high yields . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane or acetonitrile at reflux temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed. The use of microwave-assisted synthesis and catalyst-free conditions aligns with industrial goals of minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have revealed its binding patterns and stability within protein-ligand complexes . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and aldehyde functionality contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H9N3O3S

Molecular Weight

323.3 g/mol

IUPAC Name

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C16H9N3O3S/c20-9-13-15(10-5-7-11(8-6-10)19(21)22)17-16-18(13)12-3-1-2-4-14(12)23-16/h1-9H

InChI Key

PYQOYPZZPGZNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])C=O

Origin of Product

United States

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